molecular formula C15H22N4O3S B14662567 4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine CAS No. 50355-13-0

4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine

Cat. No.: B14662567
CAS No.: 50355-13-0
M. Wt: 338.4 g/mol
InChI Key: ZNYHNXULQAEPSI-UHFFFAOYSA-N
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Description

4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine is a complex organic compound characterized by the presence of a morpholine ring, a pyrrolidine sulfonyl group, and a diazenyl linkage

Preparation Methods

The synthesis of 4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the pyrrolidine sulfonyl intermediate: This involves the sulfonylation of pyrrolidine using a suitable sulfonyl chloride under basic conditions.

    Diazotization: The next step involves the diazotization of 4-methyl-3-aminophenyl, which is achieved by treating the amine with nitrous acid.

    Coupling reaction: The final step is the coupling of the diazonium salt with morpholine to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the cleavage of the diazenyl linkage.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents such as alkoxides or amines.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activity, including its ability to interact with specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: The compound is used in the development of dyes and pigments due to its diazenyl linkage, which imparts color properties.

Mechanism of Action

The mechanism of action of 4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The diazenyl linkage can undergo redox reactions, leading to the generation of reactive intermediates that can further interact with biological molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine include:

    4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}piperidine: This compound has a piperidine ring instead of a morpholine ring, which can affect its chemical reactivity and biological activity.

    4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}thiomorpholine:

    4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}azetidine: This compound has a smaller ring size, which can influence its steric interactions and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

50355-13-0

Molecular Formula

C15H22N4O3S

Molecular Weight

338.4 g/mol

IUPAC Name

(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)-morpholin-4-yldiazene

InChI

InChI=1S/C15H22N4O3S/c1-13-4-5-14(16-17-18-8-10-22-11-9-18)12-15(13)23(20,21)19-6-2-3-7-19/h4-5,12H,2-3,6-11H2,1H3

InChI Key

ZNYHNXULQAEPSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NN2CCOCC2)S(=O)(=O)N3CCCC3

Origin of Product

United States

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